molecular formula C12H15NO4 B7962061 4-Benzyl 1-methyl (2S)-2-aminobutanedioate

4-Benzyl 1-methyl (2S)-2-aminobutanedioate

Cat. No.: B7962061
M. Wt: 237.25 g/mol
InChI Key: IMTYRIPPCSODDH-JTQLQIEISA-N
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Description

4-Benzyl 1-methyl (2S)-2-aminobutanedioate is an ester derivative of L-aspartic acid, featuring a benzyl group at the 4-position, a methyl ester at the 1-position, and a free amino group at the stereogenic (2S)-position. This compound is structurally related to protected aspartic acid derivatives used in peptide synthesis and organic chemistry. The compound’s lack of protecting groups on the amino moiety distinguishes it from similar derivatives, rendering it reactive and suitable for direct coupling reactions in synthetic workflows.

Key structural attributes:

  • Molecular formula: Estimated as C₁₂H₁₃NO₄ (based on parent aspartic acid and ester substituents).
  • Molecular weight: ~235 g/mol (calculated).
  • Stereochemistry: (2S)-configuration ensures compatibility with biological systems, akin to natural amino acids.

Properties

IUPAC Name

4-O-benzyl 1-O-methyl (2S)-2-aminobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-12(15)10(13)7-11(14)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTYRIPPCSODDH-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 1-methyl (2S)-2-aminobutanedioate typically involves multi-step organic synthesis. One common method includes the alkylation of a suitable precursor with benzyl bromide, followed by the introduction of the aminobutanedioate group through a series of condensation and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-methyl (2S)-2-aminobutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses
4-Benzyl 1-methyl (2S)-2-aminobutanedioate has been investigated for its potential as a therapeutic agent. Its structure allows for interaction with biological targets, making it a candidate for drug development. Notably, compounds with similar structures have shown activity as Toll-like receptor (TLR) agonists, which are crucial in immune response modulation . This suggests that derivatives of this compound could be explored for immunotherapeutic applications.

Case Study: Anticancer Activity
Research has indicated that certain derivatives of benzylated amino acids exhibit anticancer properties. For instance, a study demonstrated that benzyl esters of amino acids can inhibit tumor growth in specific cancer models, highlighting the importance of structural modifications in enhancing bioactivity .

Organic Synthesis

Role as a Building Block
In organic synthesis, this compound serves as an effective building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Pathways
The compound can be employed in several synthetic pathways, such as:

  • Esterification Reactions : It can react with alcohols to form esters, which are crucial intermediates in organic synthesis.
  • Amidation Reactions : The compound can participate in amidation reactions to yield amides, which are significant in drug formulation.

Biochemical Applications

Enzyme Inhibition Studies
The compound's structural features allow it to interact with enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurological disorders . This opens avenues for exploring this compound as a potential MAO inhibitor.

Table 1: Summary of Biochemical Studies

Study FocusFindingsReference
Enzyme InhibitionPotential MAO inhibitor
Anticancer ActivityInhibition of tumor growth
TLR Agonist ActivityModulation of immune responses

Mechanism of Action

The mechanism of action of 4-Benzyl 1-methyl (2S)-2-aminobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aspartic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Protecting Group Purity Storage Conditions Applications
4-Benzyl 1-methyl (2S)-2-aminobutanedioate C₁₂H₁₃NO₄ ~235 None N/A Likely 0–6°C* Peptide synthesis intermediate
4-Benzyl 1-methyl (2S)-2-(Boc-amino)butanedioate C₁₉H₂₅NO₆ 363.4 Boc 95% Not specified Protected intermediate
N-Cbz-L-aspartic acid 4-benzyl ester C₁₉H₁₉NO₆ 357.35 Cbz >97.0% 0–6°C Peptide synthesis
N-Cbz-L-aspartic acid 1-methyl ester C₁₃H₁₅NO₆ 281.26 Cbz >95.0% Not specified Peptide synthesis

*Inferred from storage practices for analogous compounds in .

Key Observations:

Protecting Groups: The Boc (tert-butoxycarbonyl) and Cbz (carbobenzoxy) groups in analogs enhance stability during synthesis but require specific deprotection steps (e.g., acidic conditions for Boc , hydrogenolysis for Cbz ). The free amino group in this compound eliminates the need for deprotection, enabling immediate reactivity. However, this increases susceptibility to oxidation and side reactions, necessitating stringent storage conditions.

Solubility and Lipophilicity: The benzyl ester group enhances lipophilicity compared to methyl esters, impacting solubility in organic solvents. For example, N-Cbz-L-aspartic acid 4-benzyl ester (C₁₉H₁₉NO₆) is less polar than its 1-methyl counterpart (C₁₃H₁₅NO₆) .

Purity and Handling :

  • High purity (>95%) is standard for commercial protected derivatives (), critical for reproducible synthesis.
  • The target compound’s lack of commercial data suggests it may be synthesized in situ or require bespoke purification.

Research Findings and Implications

Stability and Reactivity:

  • Deprotected Amino Group: The free amino group in this compound facilitates nucleophilic reactions (e.g., amide bond formation) but demands inert storage conditions to prevent degradation. Analogous compounds like (S)-Methyl 4-(1-aminoethyl)benzoate () exhibit similar reactivity profiles, often requiring low-temperature storage .

Biological Activity

4-Benzyl 1-methyl (2S)-2-aminobutanedioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₅NO₄
  • Structural Representation :
H2NC(C6H5)C(COOCH3)(COOH)CH3\text{H}_2N-C(\text{C}_6\text{H}_5)-C(\text{COOCH}_3)(\text{COOH})-\text{CH}_3

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting pathways involved in cellular metabolism and signaling.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been noted to inhibit specific enzymes, which can lead to altered metabolic processes in cells.
  • Receptor Interaction : It may bind to receptors involved in neurotransmission or cell signaling, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Description
AntimicrobialDemonstrated effectiveness against various bacterial strains.
AntitumorIn vitro studies suggest potential anticancer properties through apoptosis induction.
Enzyme ModulationAffects the activity of certain enzymes related to metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives, including this compound. The compound exhibited significant inhibitory effects against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), highlighting its potential as a lead compound in tuberculosis treatment .

Antitumor Properties

In vitro experiments on cancer cell lines demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting its role as a potential anticancer agent .

Enzyme Interaction Studies

Research has shown that the compound interacts with key metabolic enzymes, leading to altered cellular metabolism. For instance, it was found to inhibit lactate dehydrogenase (LDH), an enzyme critical for energy production in cancer cells, thereby reducing their proliferation .

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